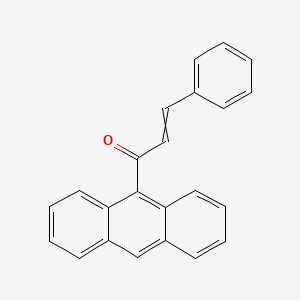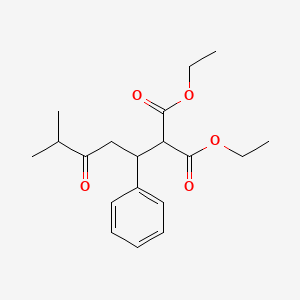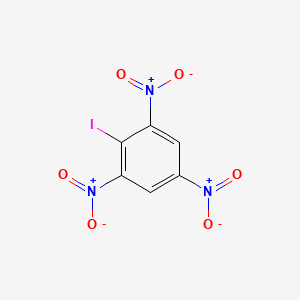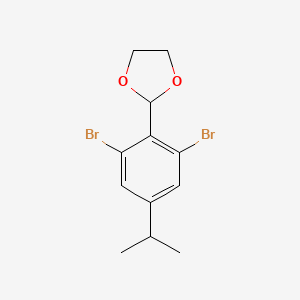![molecular formula C7H9ClO2 B14014371 4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid CAS No. 18341-71-4](/img/structure/B14014371.png)
4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorobicyclo[220]hexane-1-carboxylic acid is a bicyclic compound with the molecular formula C7H9ClO2 It is characterized by a bicyclo[220]hexane core structure with a carboxylic acid group and a chlorine atom attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and functional groups .
Comparación Con Compuestos Similares
4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[2.1.1]hexane-1-carboxylic acid: Similar bicyclic structure but with different ring sizes and substitution patterns.
Bicyclo[2.2.1]heptane-1-carboxylic acid:
4-Chlorobicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure with an additional carbon atom in the ring system.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
18341-71-4 |
|---|---|
Fórmula molecular |
C7H9ClO2 |
Peso molecular |
160.60 g/mol |
Nombre IUPAC |
4-chlorobicyclo[2.2.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H9ClO2/c8-7-3-1-6(7,2-4-7)5(9)10/h1-4H2,(H,9,10) |
Clave InChI |
DPHMZFBCDOXMOR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1(CC2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide](/img/structure/B14014308.png)
![[2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone](/img/structure/B14014314.png)
![[3-[(Dimethylamino)methyl]cyclobutyl]methanol](/img/structure/B14014319.png)

![Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]-](/img/structure/B14014329.png)
![2-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-YL)ethan-1-OL oxalate](/img/structure/B14014337.png)

![7-Methyl-5-methylsulfanyltetrazolo[1,5-a]pyrimidine](/img/structure/B14014357.png)



![1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-](/img/structure/B14014390.png)
